molecular formula C13H12KN3O4S B14465566 Sulfuric acid, p-((p-methylaminophenyl)azo)phenyl ester, potassium salt CAS No. 72649-28-6

Sulfuric acid, p-((p-methylaminophenyl)azo)phenyl ester, potassium salt

Katalognummer: B14465566
CAS-Nummer: 72649-28-6
Molekulargewicht: 345.42 g/mol
InChI-Schlüssel: WENUVCPWSPRPFA-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sulfuric acid, p-((p-methylaminophenyl)azo)phenyl ester, potassium salt is a complex organic compound that features both aromatic and azo functionalities. This compound is known for its vibrant color and is often used in various dyeing processes. The presence of the azo group (-N=N-) is responsible for its chromophoric properties, making it valuable in the textile and printing industries.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sulfuric acid, p-((p-methylaminophenyl)azo)phenyl ester, potassium salt typically involves a multi-step process:

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Wirkmechanismus

The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The azo group acts as an electrophile in substitution reactions and can be reduced to form amines. The ester linkage allows for hydrolysis, releasing phenol and sulfuric acid, which can further participate in other reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Sulfuric acid, p-((p-methylaminophenyl)azo)phenyl ester, potassium salt is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo multiple types of reactions makes it versatile for various applications in research and industry .

Eigenschaften

CAS-Nummer

72649-28-6

Molekularformel

C13H12KN3O4S

Molekulargewicht

345.42 g/mol

IUPAC-Name

potassium;[4-[[4-(methylamino)phenyl]diazenyl]phenyl] sulfate

InChI

InChI=1S/C13H13N3O4S.K/c1-14-10-2-4-11(5-3-10)15-16-12-6-8-13(9-7-12)20-21(17,18)19;/h2-9,14H,1H3,(H,17,18,19);/q;+1/p-1

InChI-Schlüssel

WENUVCPWSPRPFA-UHFFFAOYSA-M

Kanonische SMILES

CNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OS(=O)(=O)[O-].[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.